Atazanavir-d18

Overview

Description

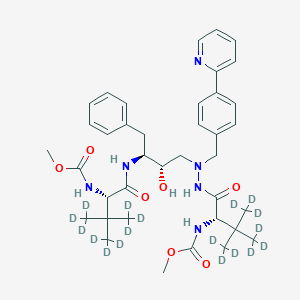

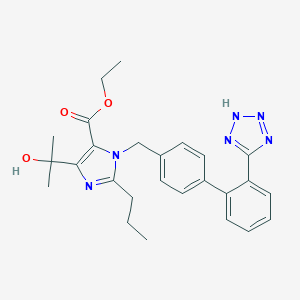

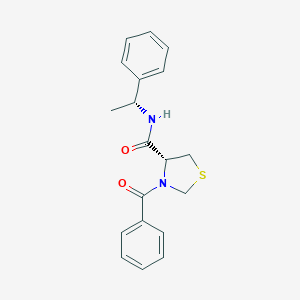

Atazanavir-d18 is a deuterated form of Atazanivir, a protease inhibitor used in the treatment of HIV-1 infection. The deuterated form is designed to improve the pharmacokinetic properties of the drug, leading to better efficacy and reduced toxicity. The molecular formula of this compound is C38H34D18N6O7, and it has a molecular weight of 722.97 .

Mechanism of Action

- By binding to the active site of HIV-1 protease, Atazanavir inhibits the processing of viral Gag and Gag-Pol polyproteins. As a result, the formation of mature, infectious virions is prevented .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Deuterated Atazanivir-D3-3, like its parent compound Atazanavir, is an antiviral protease inhibitor . It interacts with the HIV-1 protease, an enzyme that cleaves viral polyprotein precursors into individual functional proteins . By inhibiting this enzyme, Deuterated Atazanivir-D3-3 prevents the maturation of viral particles, thereby suppressing the replication of HIV-1 .

Cellular Effects

Deuterated Atazanivir-D3-3 exerts its effects on various types of cells infected with HIV-1. It inhibits the protease enzyme, thereby preventing the cleavage of viral polyproteins and the maturation of viral particles . This leads to the production of immature, non-infectious viral particles, thereby reducing viral load and alleviating the symptoms of HIV-1 infection .

Molecular Mechanism

The molecular mechanism of action of Deuterated Atazanivir-D3-3 involves the inhibition of the HIV-1 protease . It binds to the active site of the enzyme, preventing it from cleaving the viral polyprotein precursors . This results in the production of immature, non-infectious viral particles .

Temporal Effects in Laboratory Settings

It is known that Atazanavir, the parent compound, has a long half-life, which allows for once-daily dosing .

Dosage Effects in Animal Models

Studies on Atazanavir have shown that it is generally well-tolerated, with a low incidence of adverse effects .

Metabolic Pathways

Deuterated Atazanivir-D3-3 is likely to be metabolized in a similar manner to Atazanavir. Atazanavir is primarily metabolized by the liver enzyme CYP3A .

Transport and Distribution

Atazanavir is known to be widely distributed in the body, with high concentrations in the liver .

Subcellular Localization

As a protease inhibitor, it is likely to exert its effects in the cytoplasm where the viral protease is located .

Preparation Methods

The synthesis of Atazanavir-d18 involves the selective incorporation of deuterium atoms into the Atazanivir molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange (HDE): This method involves the replacement of hydrogen atoms with deuterium using deuterium gas (D2) or deuterium oxide (D2O) in the presence of a catalyst such as palladium or platinum.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Atazanavir-d18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Scientific Research Applications

Atazanavir-d18 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Atazanivir in biological samples.

Biology: The compound is used in studies to understand the metabolic pathways and mechanisms of action of Atazanivir.

Medicine: this compound is investigated for its potential to improve the pharmacokinetic properties of Atazanivir, leading to better therapeutic outcomes in the treatment of HIV-1 infection.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Atazanavir-d18 is unique compared to other similar compounds due to its enhanced pharmacokinetic properties. Similar compounds include:

Deuterated Telaprevir: A deuterated analog of Telaprevir used in the treatment of hepatitis C.

Deutetrabenazine: A deuterated form of Tetrabenazine used in the treatment of chorea associated with Huntington’s disease.

Deuterated Darunavir: A deuterated analog of Darunavir, another protease inhibitor used in the treatment of HIV-1 infection.

These compounds share the common feature of deuterium incorporation, which enhances their metabolic stability and reduces toxicity, making them more effective and safer for therapeutic use .

Properties

IUPAC Name |

methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-AAPVVJSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648856 | |

| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-52-7 | |

| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

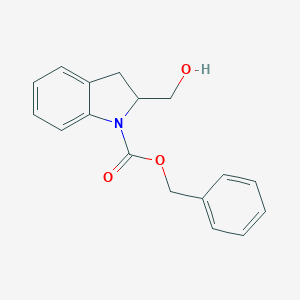

![5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile](/img/structure/B148502.png)

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)